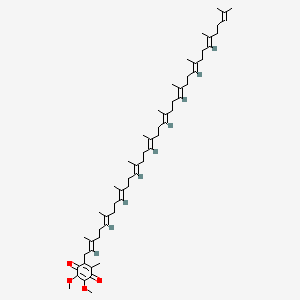
Territrem B
Descripción general
Descripción
Territrem B is a natural product found in Aspergillus terreus and Penicillium . It is a tremorgenic mycotoxin that affects central nervous system activity, with its defining characteristic being the tremors that it causes . Territrems induce this effect by inhibiting the enzyme acetylcholinesterase in peripheral nerve endings .
Synthesis Analysis
Some 23 analogues of the potent acetylcholinesterase (AChE) inhibitor territrem B were designed, synthesized, and tested for their biological activities . Some of the new synthetic derivatives exhibited IC50 values for AChE inhibition in the upper micromolar range . Another compound, 12a-0-methyl territrem B, was synthesized from TRB by treatment with dimethyl sulfate in methanolic NaOH .Molecular Structure Analysis
The molecular formula of Territrem B is C29H34O9 . The molecular weight is 526.6 g/mol . The IUPAC name is (1 S ,2 S ,7 R ,10 R )-1,7-dihydroxy-2,6,6,10-tetramethyl-14- (3,4,5-trimethoxyphenyl)-11,15-dioxatetracyclo [8.8.0.0 2,7 .0 12,17 ]octadeca-4,12 (17),13-triene-3,16-dione .Chemical Reactions Analysis
Territrem B is a potent and irreversible inhibitor of acetylcholinesterase (AChE) . The binding of Territrem B is much more selective than a well-characterized selective inhibitor of AChE, BW284C51 . It adopts a one-to-one stoichiometry with the enzyme .Physical And Chemical Properties Analysis
The molecular composition of Territrem B is C29H34O9 . The molecular weight is 526.6 g/mol . The IUPAC name is (1 S ,2 S ,7 R ,10 R )-1,7-dihydroxy-2,6,6,10-tetramethyl-14- (3,4,5-trimethoxyphenyl)-11,15-dioxatetracyclo [8.8.0.0 2,7 .0 12,17 ]octadeca-4,12 (17),13-triene-3,16-dione .Aplicaciones Científicas De Investigación
Neurophysiological Studies
Territrem B (TRB) has been studied for its effects on neuronal responses. Research by Arvanov et al. (1993) revealed that TRB potentiates the acetylcholine-induced current in snail neurons, suggesting its utility in exploring the physiological role of acetylcholinesterase (AChE) in central neurons.
Acetylcholinesterase Inhibition
TRB has been identified as a potent inhibitor of acetylcholinesterase. Peng (1995) prepared derivatives of TRB to study their inhibitory activities against acetylcholinesterase. This research suggests the biological significance of TRB’s enone and pyrone groups.
Immunological Applications
The production of polyclonal antibodies against TRB for detecting it in fungal bodies was researched by Peng et al. (2004). This study employed immunoelectron microscopy and provided insights into TRB’s localization in fungal conidia.
Enzyme Interaction Studies
Chen and Ling (1996) studied TRB’s specific and irreversible inhibition of acetylcholinesterase. This research highlighted TRB’s non-inhibitory effect on butyrylcholinesterase and its non-recovery post-inhibition, pointing towards its potential in enzyme interaction studies.
Fungal Metabolite Research
TRB is a tremorgenic mycotoxin, and its presence in fungal conidia was investigated through immunoelectron microscopy using anti-territrem B polyclonal antibodies, as detailed by Peng et al. (2004). This research contributes to understanding the role of mycotoxins in fungal biology.
Insecticide Potential
The study by Dowd et al. (1992) explored the toxicity and anticholinesterase activity of TRB against the corn earworm, indicating its potential as a lead structure for new insecticides.
Antiepileptic Drug Research
Recent research in 2023 by Wang et al. identified territrem B as a compound that significantly inhibited spontaneous synchronous Ca2+ oscillations and epileptic discharges, demonstrating its potential in antiepileptic drug research.
Synthesis and Structural Analysis
Various studies have focused on synthesizing TRB analogues and examining their structure for diverse biological activities. For instance, Jinhao et al. (2004) synthesized territrem B analogs to assess their anti-acetylcholinesterase, anti-caspase-3, and cytotoxic activities.
Safety And Hazards
Direcciones Futuras
Territrem B is a potent insecticide acting via irreversible inhibition of acetylcholinesterase (AChE) . The binding mechanism is very different from typical irreversible AChE inhibitors like neostigmine and the organophosphates . This suggests that Territrem B could be used as a basis for developing new pesticides or drugs .
Propiedades
IUPAC Name |
(1S,2S,7R,10R)-1,7-dihydroxy-2,6,6,10-tetramethyl-14-(3,4,5-trimethoxyphenyl)-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-4,12(17),13-triene-3,16-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34O9/c1-25(2)9-8-22(30)27(4)28(25,32)11-10-26(3)29(27,33)15-17-19(38-26)14-18(37-24(17)31)16-12-20(34-5)23(36-7)21(13-16)35-6/h8-9,12-14,32-33H,10-11,15H2,1-7H3/t26-,27+,28-,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXNNDFKPQPJBB-VJLHXPKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC(=O)C2(C1(CCC3(C2(CC4=C(O3)C=C(OC4=O)C5=CC(=C(C(=C5)OC)OC)OC)O)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@]3([C@@]([C@]1(CC4=C(O2)C=C(OC4=O)C5=CC(=C(C(=C5)OC)OC)OC)O)(C(=O)C=CC3(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80897213 | |
| Record name | Territrem B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80897213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Territrem B | |
CAS RN |
70407-20-4 | |
| Record name | Territrem B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70407-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Territrem B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070407204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Territrem B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80897213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-(11-Hydroxy-3-oxo-3H-dibenzo[C,H]xanthen-7-YL)benzoic acid](/img/structure/B1682680.png)
![2-Methyl-furan-3-carbothioic acid [4-chloro-3-(3-methyl-but-2-enyloxy)-phenyl]-amide](/img/structure/B1682681.png)


![3-[({[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]thio}acetyl)amino]benzoic acid](/img/structure/B1682685.png)
